![molecular formula C16H16BrN3O3S2 B2808011 4-bromo-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide CAS No. 2097904-13-5](/img/structure/B2808011.png)
4-bromo-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H16BrN3O3S2 and its molecular weight is 442.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Coupling Reactions : Suzuki or Paal–Knorr couplings to assemble the thiophene and benzothiadiazole moieties .
- Amide Bond Formation : Use of carbodiimide reagents (e.g., EDC/HOBt) to link the thiophene-carboxamide to the ethyl-benzothiadiazole backbone .
- Optimization : Adjusting solvent polarity (e.g., DMF or acetonitrile), temperature (60–80°C for amidation), and catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki coupling) to enhance yield and purity .
Critical Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) and NMR .
Q. Advanced: How can structural features (e.g., bromine, benzothiadiazole) guide the design of derivatives with enhanced bioactivity?
Answer:
- Bromine Substitution : The 4-bromo group on the thiophene ring acts as a leaving group, enabling further functionalization (e.g., cross-coupling for SAR studies) .
- Benzothiadiazole Core : The 2,2-dioxo-1,3-dihydro moiety may enhance electron-withdrawing properties, influencing binding to biological targets like kinases or proteases .
- Cyclopropyl Group : Introduces steric constraints, potentially improving metabolic stability. Replace with other small rings (e.g., cyclobutyl) to study conformational effects .
Methodology : Use computational docking (e.g., AutoDock Vina) to predict target interactions and validate via enzymatic assays .
Q. Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Structural Confirmation :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm for thiophene/benzothiadiazole) and cyclopropyl methylene groups (δ 0.8–1.2 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- Purity Assessment :
- HPLC : Use a C18 column with acetonitrile/water gradient (retention time >5 min for baseline separation) .
Q. Advanced: How can researchers resolve contradictions in biological activity data across similar compounds?
Answer:
- Assay Variability : Standardize protocols (e.g., MIC assays for antimicrobial activity) using reference strains (e.g., S. aureus ATCC 25923) and control compounds .
- Solubility Considerations : Pre-dissolve the compound in DMSO (<1% v/v) to avoid aggregation artifacts in cell-based assays .
- Data Normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) and apply statistical tests (e.g., ANOVA) to assess significance .
Q. Advanced: What experimental approaches are used to study the compound’s mechanism of action?
Answer:
- Target Identification :
- Pathway Analysis : Perform RNA-seq on treated cells to map differentially expressed genes (e.g., apoptosis-related BAX/BCL-2) .
- In Vivo Validation : Use xenograft models (e.g., HCT-116 colon cancer) with dose escalation (10–50 mg/kg, IP) to assess efficacy and toxicity .
Q. Basic: How can researchers ensure reproducibility in synthesizing this compound?
Answer:
- Detailed Protocols : Document reaction stoichiometry (e.g., 1.2 eq. of bromothiophene precursor) and inert atmosphere requirements (N₂/Ar for moisture-sensitive steps) .
- Batch Consistency : Characterize multiple batches via melting point (e.g., 197–199°C) and overlay NMR spectra to confirm consistency .
- Troubleshooting : Address common side reactions (e.g., bromine displacement by residual water) by pre-drying solvents over molecular sieves .
Q. Advanced: How can computational tools aid in optimizing this compound’s pharmacokinetic properties?
Answer:
- ADME Prediction : Use SwissADME to estimate logP (~3.5), permeability (Caco-2 >5 × 10⁻⁶ cm/s), and CYP450 interactions .
- Metabolite Profiling : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s MetaSite .
- Solubility Enhancement : Introduce polar groups (e.g., -OH, -NH₂) at the cyclopropyl or thiophene positions while monitoring LogD changes .
Q. Basic: What are the key stability considerations for storing this compound?
Answer:
- Storage Conditions : Store at –20°C under argon in amber vials to prevent photodegradation and hydrolysis of the amide bond .
- Stability Monitoring : Perform HPLC every 6 months; degradation products (e.g., free thiophene-carboxylic acid) should remain <5% .
Q. Advanced: How can structural analogs of this compound address resistance mechanisms in target organisms?
Answer:
- Resistance Profiling : Generate resistant cell lines via gradual dose escalation and identify mutations via whole-exome sequencing .
- Analog Design : Modify the benzothiadiazole ring (e.g., 7-nitro substitution) to bypass efflux pumps or target alternative binding pockets .
Q. Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation of powder via fume hood use .
- Waste Disposal : Quench reaction residues with 10% aqueous KOH and dispose as halogenated waste .
Propiedades
IUPAC Name |
4-bromo-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3S2/c17-11-9-15(24-10-11)16(21)18-7-8-19-13-3-1-2-4-14(13)20(12-5-6-12)25(19,22)23/h1-4,9-10,12H,5-8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYKKORROZINKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)C4=CC(=CS4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.